molecular formula C6H11ClN2O B13496071 (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride

(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No.: B13496071
M. Wt: 162.62 g/mol
InChI Key: PQAXNNJLRDUAKY-TYSVMGFPSA-N
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Description

(1R,5R)-2,6-diazabicyclo[321]octan-3-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-2,6-diazabicyclo[3.2.1]octane: Lacks the ketone group, leading to different reactivity and applications.

    (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one: Similar structure but without the hydrochloride salt, affecting its solubility and stability.

Uniqueness

(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and ketone functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-6-2-4-1-5(8-6)3-7-4;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1

InChI Key

PQAXNNJLRDUAKY-TYSVMGFPSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)N[C@H]1CN2.Cl

Canonical SMILES

C1C2CC(=O)NC1CN2.Cl

Origin of Product

United States

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